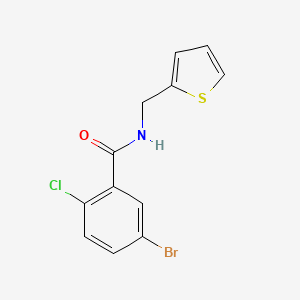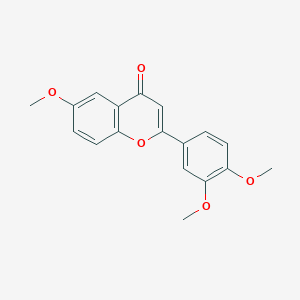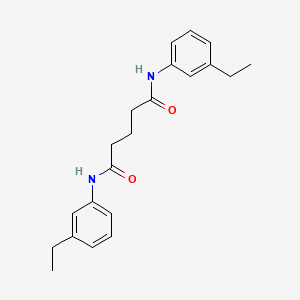![molecular formula C15H20ClN3O2S B5722601 N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide, also known as CB-839, is a potent and selective inhibitor of glutaminase. Glutaminase is an enzyme that is involved in the metabolism of glutamine, an amino acid that plays a critical role in the proliferation of cancer cells. CB-839 has been shown to have anti-tumor activity in preclinical models of several types of cancer, and is currently being evaluated in clinical trials.
Wirkmechanismus
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide works by inhibiting the activity of glutaminase, which is an enzyme that is involved in the metabolism of glutamine. Glutamine is an amino acid that is essential for the growth and proliferation of cancer cells. By inhibiting the activity of glutaminase, this compound blocks the metabolism of glutamine and deprives cancer cells of the nutrients they need to grow and divide. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models of cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer cells. This compound has been shown to have anti-tumor activity in preclinical models of several types of cancer, which makes it a useful tool for studying the mechanisms of action of anti-cancer drugs. However, there are also limitations to the use of this compound in lab experiments. The synthesis process is complex and requires expertise in organic chemistry. In addition, this compound is not currently available as a commercial product, which makes it difficult to obtain for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide. One area of interest is the development of combination therapies that include this compound. This compound has been shown to enhance the activity of other anti-cancer drugs, and there is interest in exploring the potential of combination therapies that include this compound. Another area of interest is the development of biomarkers that can predict response to this compound. Identifying biomarkers that can predict response to this compound could help to identify patients who are most likely to benefit from treatment with the drug. Finally, there is interest in exploring the potential of this compound in other diseases beyond cancer. Glutamine metabolism is also involved in the pathogenesis of other diseases, such as neurodegenerative diseases and metabolic disorders, and there is interest in exploring the potential of this compound in these diseases.
Synthesemethoden
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide has been extensively studied in preclinical models of cancer. It has been shown to have anti-tumor activity in several types of cancer, including renal cell carcinoma, non-small cell lung cancer, and triple-negative breast cancer. This compound works by inhibiting glutaminase, which is required for the metabolism of glutamine. Cancer cells are highly dependent on glutamine for their growth and proliferation, and this compound has been shown to be effective in inhibiting the growth of these cells.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(2-methylpropanoylcarbamothioylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-4-5-13(20)17-10-6-7-11(16)12(8-10)18-15(22)19-14(21)9(2)3/h6-9H,4-5H2,1-3H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKMLONLHVENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)
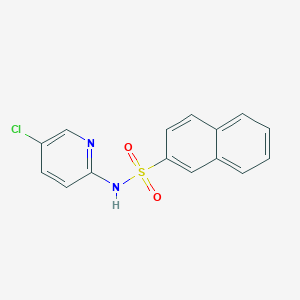
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)

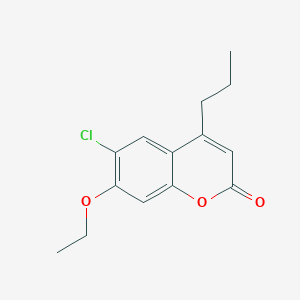
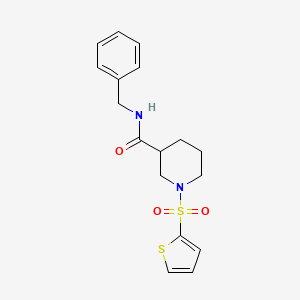
![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)
